molecular formula C18H16O2 B1207216 Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate CAS No. 13294-86-5

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Cat. No. B1207216
CAS RN: 13294-86-5
M. Wt: 264.3 g/mol
InChI Key: YIYKDWUMHKFUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate, commonly known as DEACM, is a chemical compound that belongs to the class of organic compounds called carboxylic acid esters. DEACM is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of DEACM is not well understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that DEACM has a low toxicity and is well-tolerated by cells and tissues. It has been shown to have antioxidant properties and can protect cells from oxidative stress. DEACM has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEACM in lab experiments is its high fluorescence intensity, which makes it an excellent probe for fluorescence imaging. DEACM is also easy to synthesize and purify, making it readily available for use in research. However, one limitation of using DEACM is its relatively low solubility in water, which can make it difficult to use in aqueous systems.

Future Directions

There are many potential future directions for research involving DEACM. One area of interest is the development of new organic semiconductors for use in electronic devices, such as solar cells and field-effect transistors. Another area of interest is the use of DEACM as a probe for fluorescence imaging in live animals and humans. Additionally, further research is needed to fully understand the mechanism of action of DEACM and its potential therapeutic applications.

Scientific Research Applications

DEACM has a wide range of scientific research applications, including but not limited to, fluorescence imaging, organic electronics, and photovoltaics. DEACM is a highly fluorescent compound that can be used as a probe for fluorescence imaging of biological systems. It has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as field-effect transistors and solar cells.

properties

IUPAC Name

methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKDWUMHKFUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

CAS RN

13294-86-5, 18916-93-3
Record name methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Anthracene (89.0 gm) was combined with methyl acrylate (51.5 gm) and xylenes (500 ml) in a Parr bomb and heated to 210° C. for 12 hours. The solvent was removed on a rotary evaporator and the residue was recrystallized from methanol to provide the product as a white solid (m=113-114° C.).
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step Three

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